molecular formula C8H8OS2 B084258 Methylsulfanyl(phenylsulfanyl)methanone CAS No. 13509-29-0

Methylsulfanyl(phenylsulfanyl)methanone

Cat. No. B084258
CAS RN: 13509-29-0
M. Wt: 184.3 g/mol
InChI Key: MSXKMQPVMYECGD-UHFFFAOYSA-N
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Description

Methylsulfanyl(phenylsulfanyl)methanone, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research. MPA is a potent dopamine reuptake inhibitor that has been found to have a range of biochemical and physiological effects.

Mechanism Of Action

MPA works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

MPA has been found to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, which suggests that it has stimulant properties. MPA has also been found to increase the release of dopamine and norepinephrine in the brain, which suggests that it may have potential applications in treating depression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MPA in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. However, one of the limitations of using MPA in lab experiments is that it is a synthetic compound that has not been extensively studied in humans, which means that its effects on humans are not well understood.

Future Directions

There are several future directions for research on MPA. One potential direction is to study the effects of MPA on the brain and its potential applications in treating depression. Another potential direction is to study the effects of MPA on drug addiction and the role of dopamine in addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of MPA and its potential applications in scientific research.

Synthesis Methods

The synthesis of MPA involves the reaction of 2-thiophenecarboxaldehyde with nitroethane to form 2-nitro-1-(thiophen-2-yl)ethene. This compound is then reduced with sodium borohydride to form 2-amino-1-(thiophen-2-yl)ethanol. The final step involves the reaction of this compound with 1-bromopropane to form MPA.

Scientific Research Applications

MPA has been extensively studied for its potential applications in scientific research. It has been found to be a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. MPA has also been found to have potential applications in studying drug addiction and the effects of drugs on the brain.

properties

CAS RN

13509-29-0

Product Name

Methylsulfanyl(phenylsulfanyl)methanone

Molecular Formula

C8H8OS2

Molecular Weight

184.3 g/mol

IUPAC Name

methylsulfanyl(phenylsulfanyl)methanone

InChI

InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

MSXKMQPVMYECGD-UHFFFAOYSA-N

SMILES

CSC(=O)SC1=CC=CC=C1

Canonical SMILES

CSC(=O)SC1=CC=CC=C1

synonyms

Dithiocarbonic acid S-methyl S-phenyl ester

Origin of Product

United States

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